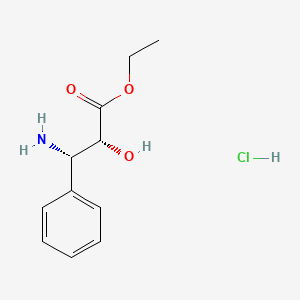

(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride

Overview

Description

“(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride” is a chemical compound with potential applications in various fields due to its unique structure and properties . It is also known as “(2R,3S)-N-Benzoyl-3-phenyl Isoserine Ethyl Ester” and is used in scientific research .

Synthesis Analysis

The chiral intermediate (2R,3S)-(-)-N-benzoyl-3-phenyl isoserine ethyl ester 2fh, a potential taxol side-chain synthon, was prepared by microbial and enzymatic processes . The entire procedure enabled conversion of the racemic α-acetolactate into the four enantiopure stereoisomers of the ethyl 2,3-dihydroxy-2-methylbutyrate .

Molecular Structure Analysis

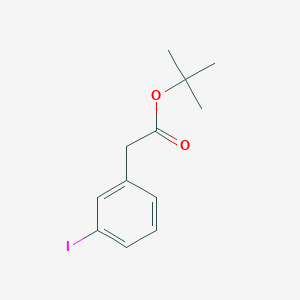

The (2R,3S)- configuration indicates the spatial arrangement of atoms in the molecule . The number refers to the carbon position in the molecule. R and S indicate the orientation around of the chiral atom . The molecule contains a total of 33 bonds. There are 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .

Chemical Reactions Analysis

DIBAL (Di-isobutyl Aluminum Hydride) is a strong, bulky reducing agent. It’s most useful for the reduction of esters to aldehydes . The mechanism for reduction of esters to aldehydes with DIBAL is roughly similar to the familiar addition-elimination mechanism of nucleophilic acyl substitution, with a slightly modified first step .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would typically include its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Synthesis and Production

- (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is utilized in the synthesis of the paclitaxel side chain. A study by Li Si-dong (2008) demonstrated a practical method for synthesizing the protected, esterification-ready paclitaxel side chain starting from (2R,3S)-phenylisoserine hydrochloride. This process, which includes esterification, benzoylation, and hydrolysis, is suitable for large-scale production (Li Si-dong, 2008).

- Another research by Cabon et al. (1995) focused on the stereospecific preparation of glycidic esters from 2-chloro-3-hydroxyesters, which are important for synthesizing (2R,3S)-3-phenylisoserine (Cabon et al., 1995).

Chemical Synthesis and Applications

- Ojima et al. (1991) developed a highly efficient method for the asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, demonstrating the compound's significance in chemical synthesis (Ojima et al., 1991).

- Srivastava et al. (1994) described a practical synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester, highlighting its role in the development of a practical taxol side chain synthesis (Srivastava et al., 1994).

Novel Peptide Structures

- Research by Motorina et al. (2001) showed that (2R, 3S)-phenylisoserine can be used in constructing novel β-peptide structures, demonstrating its versatility in peptide synthesis (Motorina et al., 2001).

Enzymatic Processes

- Patel et al. (1993) prepared (2R,3S)-(−)-N-benzoyl-3-phenyl isoserine ethyl ester, a potential taxol side-chain synthon, using microbial and enzymatic processes. This study highlights the application of biocatalytic processes in the synthesis of chiral intermediates (Patel et al., 1993).

Antifeedant Properties

- Kopczacki et al. (2004) explored the antifeedant properties of compounds derived from N-benzoyl-[2R,3S]-phenylisoserine, showing its potential application in pest control (Kopczacki et al., 2004).

Pharmaceutical Intermediates

- A study by Patel (2008) on biocatalysis in pharmaceutical synthesis included the preparation of (2R,3S)-(-)-N-benzoyl-3-phenyl isoserine ethyl ester, indicating its importance as an intermediate in drug synthesis (Patel, 2008).

Mechanism of Action

Target of Action

The primary target of the compound (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is the microtubule proteins responsible for the formation of the spindle during cell division . This compound is a potential taxol side-chain synthon , and taxol is an anticancer compound recently approved by FDA for the treatment of ovarian cancer .

Mode of Action

The compound this compound interacts with its targets, the microtubule proteins, in a unique way. Unlike other spindle formation inhibitors such as vinblastine or colchicine, which prevent the assembly of tubulin, taxol is the only compound known to inhibit the depolymerization process of microtubulin .

Biochemical Pathways

The affected biochemical pathway involves the stereoselective reduction of racemic 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester to the corresponding alcohol . This process is carried out using microbial cultures, and among the microorganisms evaluated, HansenulaoolvmProhaSC 13885 and -fabianiiSC 13894 effectively reduced the compound to the desired syn diastereomer .

Pharmacokinetics

It is known that the compound is prepared by microbial and enzymatic processes

Result of Action

The result of the action of this compound is the inhibition of the depolymerization process of microtubulin . This unique mode of action makes it a potential candidate for the treatment of various types of cancers .

Action Environment

The action environment of this compound is influenced by various factors. The compound is prepared by microbial and enzymatic processes, and the efficiency of these processes can be influenced by the conditions of the microbial cultures

properties

IUPAC Name |

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8;/h3-7,9-10,13H,2,12H2,1H3;1H/t9-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGONTZANCUQBRC-BAUSSPIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)

![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)

![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)